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IMMH001, a novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, shows significant

promise as a therapeutic agent for rheumatoid arthritis (RA), outperforming or matching the

efficacy of standard treatments in preclinical animal models. In studies utilizing both rat

adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) models, IMMH001
effectively suppressed disease progression, reduced joint inflammation, and lowered levels of

key inflammatory mediators.

IMMH001, also known as SYL930, is a specific modulator of S1P1, S1P4, and S1P5.[1][2] Its

primary mechanism of action involves rendering peripheral blood lymphocytes insensitive to the

egress signal from secondary lymphoid organs, effectively trapping them and preventing their

migration to sites of inflammation, such as the joints in RA.[1][2][3] This targeted

immunomodulation translates to a significant reduction in the clinical and pathological signs of

arthritis in established animal models.

Comparative Efficacy of IMMH001 in Arthritis
Models
IMMH001 has been rigorously evaluated in two distinct and well-established rat models of

rheumatoid arthritis: adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA). In both

models, IMMH001 demonstrated a dose-dependent therapeutic effect, which was comparable
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and, in some aspects, superior to the standard-of-care medication, methotrexate (MTX), and

another S1P modulator, FTY720 (Fingolimod).

Adjuvant-Induced Arthritis (AA) Model
In the AA rat model, IMMH001 treatment led to a significant, dose-dependent reduction in hind

paw swelling and the overall arthritis index.[4] At doses of 1.2 and 2.4 mg/kg, the therapeutic

effect of IMMH001 was comparable to that of FTY720 (1 mg/kg) and MTX (1 mg/kg).[4]

Treatment
Group

Dose (mg/kg)
Primary Hind
Paw Perimeter
(mm)

Secondary
Hind Paw
Volume (mL)

Arthritis Index
(max 16)

Arthritic Control - ~24.5 ~2.8 ~13

IMMH001 0.6 ~22.5 ~2.4 ~10

IMMH001 1.2 ~20.5 ~1.8 ~7

IMMH001 2.4 ~19.5 ~1.5 ~5

FTY720 1 ~20.0 ~1.6 ~6

MTX 1 ~21.0 ~1.9 ~8

Data

summarized from

Jin et al., 2019.

[4] Values are

approximations

derived from

graphical data.

Collagen-Induced Arthritis (CIA) Model
Similar potent effects were observed in the CIA rat model. IMMH001 treatment significantly

reduced hind paw swelling and the arthritis index.[4] Histopathological analysis of the joints

revealed that IMMH001 markedly reduced inflammatory cell infiltration, synovial hyperplasia,

and pannus formation, resulting in a significant decrease in the total pathological score.[4][5]

The efficacy of IMMH001 at 1.2 and 2.4 mg/kg was comparable to both FTY720 and MTX.[4]
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Treatment
Group

Dose (mg/kg)
Primary Hind
Paw Perimeter
(mm)

Primary Hind
Paw Volume
(mL)

Total
Pathological
Score

Arthritic Control - ~23.5 ~2.6 10.8 ± 2.0

IMMH001 0.6 ~21.5 ~2.2 7.9 ± 1.2

IMMH001 1.2 ~20.0 ~1.9 6.6 ± 1.4

IMMH001 2.4 ~19.0 ~1.7 5.6 ± 1.1

FTY720 1 ~20.5 ~2.0 6.6 ± 1.3

MTX 1 ~21.0 ~2.1 7.1 ± 1.2

Data

summarized from

Jin et al., 2019.

[4][5] Values for

perimeter and

volume are

approximations

derived from

graphical data.

Mechanism of Action: S1P1 Modulation and
Cytokine Suppression
IMMH001's therapeutic effect is rooted in its ability to modulate the S1P1 receptor. As a

prodrug, IMMH001 is phosphorylated in vivo to its active form, IMMH001-P, which then acts as

a functional antagonist of the S1P1 receptor.[5] This leads to the internalization of S1P1 on

lymphocytes, preventing their egress from lymph nodes and thereby reducing the number of

circulating lymphocytes available to infiltrate the inflamed synovium.[1][4]

Furthermore, IMMH001 treatment significantly decreased the levels of several proinflammatory

cytokines and chemokines within the damaged joints of arthritic rats.[1][2] These included IL-

1β, IL-5, IL-18, IP-10, CCL3, and CCL5, indicating that IMMH001 suppresses both Th1 and

Th2 cell-mediated inflammatory responses.[1]
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Mechanism of action for IMMH001.

Experimental Protocols
Adjuvant-Induced Arthritis (AA) in Rats
The AA model is induced by a single injection of Freund's Complete Adjuvant (FCA) containing

heat-killed Mycobacterium tuberculosis.[3][6]

Animals: Male Sprague-Dawley or Lewis rats are commonly used.[3]

Induction: A single subcutaneous injection of 100 µL of FCA (containing 10 mg/mL of M.

tuberculosis) is administered into the footpad of the right hind paw.[3][6]

Treatment: Oral administration of IMMH001, FTY720, MTX, or vehicle control typically

begins on the day of induction and continues daily for the duration of the study (e.g., 14-28

days).[3][4]

Assessment:
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Paw Swelling: Measured using a plethysmometer or calipers at regular intervals.[4]

Arthritis Index: Clinical scoring of each paw based on erythema, swelling, and ankylosis

(typically on a scale of 0-4 per paw, for a total score of 16).[4]

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g.,

with Hematoxylin and Eosin) to assess inflammation, pannus formation, and

bone/cartilage destruction.[4]

Collagen-Induced Arthritis (CIA) in Rats
The CIA model is induced by immunization with type II collagen, which elicits an autoimmune

response targeting the collagen in the joints.[1][7]

Animals: Female Wistar or Dark Agouti rats are often used.[1][8]

Induction:

An initial intradermal injection of an emulsion of bovine or porcine type II collagen in

Complete Freund's Adjuvant (CFA) is given at the base of the tail.[8]

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is

administered 7 to 21 days after the primary immunization.[1][8]

Treatment: Dosing with IMMH001 and comparator drugs is typically initiated after the booster

injection and continues for the study duration.[4]

Assessment: Similar to the AA model, assessments include paw swelling, clinical arthritis

scoring, and histopathological evaluation of the joints.[4] X-ray analysis can also be used to

assess joint damage.[5]
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Workflow for AA and CIA models.

Conclusion
The comprehensive preclinical data strongly support the therapeutic potential of IMMH001 in

rheumatoid arthritis. Its potent anti-inflammatory and disease-modifying effects, demonstrated

in multiple rigorous animal models, are comparable or superior to existing therapies like

methotrexate and the S1P modulator fingolimod. The targeted mechanism of action, focusing

on lymphocyte trafficking, offers a promising approach for the treatment of RA and other

autoimmune disorders. Further clinical investigation of IMMH001 is warranted to translate these

promising preclinical findings into benefits for patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chondrex.com [chondrex.com]

2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates
Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

3. inotiv.com [inotiv.com]

4. Frontiers | Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001
Regulates Adjuvant- and Collagen-Induced Arthritis [frontiersin.org]

5. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates
Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

6. chondrex.com [chondrex.com]

7. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

To cite this document: BenchChem. [IMMH001 Demonstrates Potent Therapeutic Efficacy in
Preclinical Models of Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569192#cross-validation-of-immh001-s-
therapeutic-potential-in-different-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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